(4-Bromobutoxy)trimethylsilane

Übersicht

Beschreibung

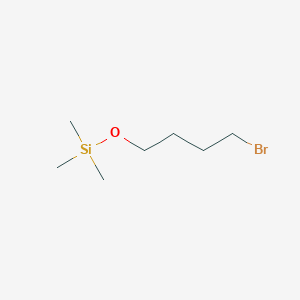

(4-Bromobutoxy)trimethylsilane is an organosilicon compound with the molecular formula C7H17BrOSi. It is characterized by the presence of a bromobutoxy group attached to a trimethylsilane moiety. This compound is primarily used in organic synthesis as a reagent and intermediate due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromobutoxy)trimethylsilane typically involves the reaction of 4-bromobutanol with trimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like dichloromethane at room temperature . The general reaction scheme is as follows:

4-Bromobutanol+Trimethylsilyl chloride→this compound+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (4-Bromobutoxy)trimethylsilane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming butoxytrimethylsilane.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of various substituted silanes.

Oxidation: Formation of silanols or siloxanes.

Reduction: Formation of butoxytrimethylsilane.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent for Trimethylsilyl Group Introduction

(4-Bromobutoxy)trimethylsilane is primarily utilized as a reagent for introducing the trimethylsilyl group into organic molecules. This modification is crucial for protecting hydroxyl groups during synthetic processes, allowing for selective reactions without interference from these reactive sites. The compound can undergo nucleophilic substitution reactions where the bromine atom acts as a leaving group, facilitating the formation of various silane derivatives .

Case Study: Synthesis of Substituted Silanes

In a notable study, this compound was employed to synthesize substituted silanes through nucleophilic substitution. The reaction conditions were optimized using polar aprotic solvents and bases such as sodium hydroxide, resulting in high yields of the desired products.

Material Science

Silicon-Based Materials and Coatings

The compound is instrumental in the preparation of silicon-based materials and coatings. Its ability to form stable siloxane bonds makes it suitable for creating durable surfaces with enhanced properties such as hydrophobicity and chemical resistance.

Example: Coating Applications

Research has demonstrated that coatings derived from this compound exhibit superior durability and adhesion compared to traditional coatings. This property is particularly beneficial in industrial applications where material performance under harsh conditions is critical.

Pharmaceuticals

Synthesis of Drug Intermediates

In pharmaceutical research, this compound serves as a key intermediate in the synthesis of various drug compounds. Its reactivity allows for the modification of bioactive molecules, enhancing their pharmacological properties.

Case Study: Development of Antiviral Agents

A study highlighted the use of this compound in synthesizing intermediates for antiviral drugs. The compound facilitated the introduction of necessary functional groups that improved the efficacy of the final pharmaceutical products .

Biotechnology

Modification of Biomolecules

In biotechnology, this compound is utilized to modify biomolecules, enhancing their stability and functionality. This application is particularly relevant in the development of bioconjugates and therapeutic agents that require specific chemical modifications for improved performance.

Wirkmechanismus

The mechanism of action of (4-Bromobutoxy)trimethylsilane involves the reactivity of the bromine atom and the trimethylsilyl group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the trimethylsilyl group can protect reactive hydroxyl groups. The compound can also participate in radical reactions due to the presence of the bromine atom.

Vergleich Mit ähnlichen Verbindungen

- (4-Bromophenoxy)tert-butyldimethylsilane

- (3-Bromopropoxy)tert-butyldimethylsilane

- 3-Bromo-1-propanol

Comparison: (4-Bromobutoxy)trimethylsilane is unique due to the presence of both a bromobutoxy group and a trimethylsilane moiety. This combination allows for versatile reactivity in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable reagent in various chemical transformations .

Biologische Aktivität

(4-Bromobutoxy)trimethylsilane, with the chemical formula CHBrOSi, is a silane compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in the field.

Chemical Structure and Properties

This compound is characterized by a bromobutoxy group attached to a trimethylsilane moiety. The presence of bromine enhances its reactivity, making it a useful intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Weight | 223.19 g/mol |

| Boiling Point | 160-162 °C |

| Density | 1.1 g/cm³ |

| Solubility | Soluble in organic solvents |

- Antimicrobial Activity : Silanes have been reported to exhibit antimicrobial properties, potentially due to their ability to disrupt microbial membranes.

- Cell Proliferation Inhibition : Some silanes have shown promise in inhibiting the proliferation of cancer cells, possibly through mechanisms involving apoptosis or cell cycle arrest.

- Chemical Reactivity : The bromine atom may facilitate nucleophilic attacks in biological systems, leading to modifications of biomolecules.

Case Studies and Research Findings

- Synthesis and Reactivity : A study highlighted the use of this compound in synthesizing complex organic molecules, demonstrating its utility as a building block in drug discovery .

- Comparative Studies : Research comparing various silanes indicated that this compound exhibited similar reactivity patterns to other halogenated silanes, suggesting potential for further exploration in medicinal applications .

Table 2: Comparative Biological Activities of Silanes

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| Trimethylsilyl chloride | Cytotoxicity | |

| Phenyltrimethoxysilane | Antitumor |

Safety and Toxicity

According to safety data sheets, this compound can cause skin and eye irritation upon contact. Proper handling and safety protocols should be followed when working with this compound .

Safety Precautions

- Use personal protective equipment (PPE).

- Work in a well-ventilated area.

- Store away from incompatible substances.

Eigenschaften

IUPAC Name |

4-bromobutoxy(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17BrOSi/c1-10(2,3)9-7-5-4-6-8/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXPXGDAFHOTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30498991 | |

| Record name | (4-Bromobutoxy)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18292-36-9 | |

| Record name | (4-Bromobutoxy)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30498991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.